![molecular formula C20H20F3N3O4 B2594259 N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1705391-96-3](/img/structure/B2594259.png)
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Description
Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Compounds similar to the specified chemical have been developed as neurokinin-1 (NK1) receptor antagonists, showcasing their potential in treating emesis and depression through pre-clinical tests. These compounds exhibit high affinity and oral activity, highlighting their significance in clinical applications for emesis and depression without focusing on dosage or side effects (Harrison et al., 2001).
Polymer Synthesis Applications
Research on 2-(Hydroxyphenyl)-2-oxazolines, which share a functional resemblance with the specified compound, has been directed towards polymer synthesis. These studies aim to develop various polymers with potential applications in materials science, demonstrating the broad utility of such compounds in creating innovative materials with specific properties (Kobayashi et al., 1984).
Sleep-Wake Regulation Research
Similar compounds have been investigated for their role in modulating sleep-wake cycles through the blockade of orexin receptors. This research has implications for developing treatments for sleep disorders, showcasing the application of these compounds in neuroscience and pharmacology without discussing specific drug uses or side effects (Dugovic et al., 2009).
Catalysis and Organic Synthesis
Studies on palladium iodide-catalyzed and copper-catalyzed reactions have explored the utility of similar compounds in facilitating chemical transformations. These applications are critical in the development of new synthetic methodologies for organic chemistry, highlighting the importance of such compounds in advancing chemical synthesis without focusing on their pharmacological aspects (Mancuso et al., 2014).
Anti-Inflammatory and Antioxidant Research
Compounds with related structures have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. This research is pivotal in identifying new therapeutic agents for treating inflammation and oxidative stress-related disorders, focusing on the chemical synthesis and biological activity without delving into drug-specific information (Khanum et al., 2008).
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O4/c1-26-9-8-12-10-13(2-7-16(12)26)17(27)11-24-18(28)19(29)25-14-3-5-15(6-4-14)30-20(21,22)23/h2-7,10,17,27H,8-9,11H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPLZSARVOYHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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